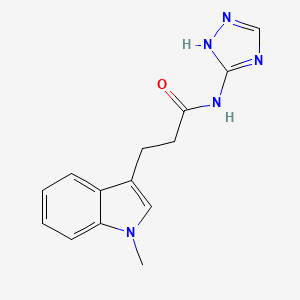
3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features an indole ring and a triazole ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of the Rings: The indole and triazole rings are then coupled through a propanamide linker using amide bond formation reactions, typically involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions could occur at various positions on the indole or triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could lead to oxindole derivatives, while substitution reactions could introduce various functional groups onto the rings.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and triazole-containing compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds containing indole and triazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)propanamide: Similar structure but with a different substitution pattern on the triazole ring.
3-(1-methyl-1H-indol-3-yl)-N-(1,2,3-triazol-4-yl)propanamide: Similar structure but with a different triazole ring.
Uniqueness
The uniqueness of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide lies in its specific substitution pattern and the potential biological activities conferred by the combination of the indole and triazole rings. This could lead to unique interactions with biological targets and distinct pharmacological properties.
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
3-(1-methylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C14H15N5O/c1-19-8-10(11-4-2-3-5-12(11)19)6-7-13(20)17-14-15-9-16-18-14/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,20) |
Clave InChI |
BLRGWRIQYZZVLF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-({[3-(1H-indol-3-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B14933376.png)
![Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B14933380.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B14933384.png)
![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14933385.png)
![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14933387.png)
![4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14933389.png)

![Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14933398.png)
![N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14933409.png)
![6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933415.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14933424.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide](/img/structure/B14933430.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B14933436.png)
![Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14933451.png)
